2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(3-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of thiazolo[4,5-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds contain a ring structure with at least two different elements as part of its ring. In this case, the ring contains carbon, nitrogen, and sulfur atoms .
Molecular Structure Analysis
The compound contains several functional groups including an amide group (-CONH2), a thiazole ring (a five-membered ring containing nitrogen and sulfur), and a pyrimidine ring (a six-membered ring with two nitrogen atoms). These functional groups can greatly influence the compound’s reactivity and properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the amide group might undergo hydrolysis, and the thiazole and pyrimidine rings might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the amide group in this compound would likely make it polar and potentially soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Radioligand Development for PET Imaging
Compounds with structural similarities to the specified chemical have been explored for their potential as selective ligands in the development of radioligands for positron emission tomography (PET) imaging. For example, derivatives within the phenylpyrazolo[1,5-a]pyrimidineacetamides series have been reported for their selective binding to the translocator protein (18 kDa) (TSPO), a protein associated with neuroinflammation, which can be imaged using PET to study various neurological disorders (Dollé et al., 2008).
Antimicrobial and Antiasthma Agents
The synthesis and evaluation of triazolo[1,5-c]pyrimidines as potential antiasthma agents highlight the usefulness of pyrimidine derivatives in medicinal chemistry for the development of new therapeutic agents. These compounds have shown activity as mediator release inhibitors, suggesting potential applications in treating asthma and related respiratory conditions (Medwid et al., 1990).
Insecticidal Activity
The versatility of pyrimidine derivatives extends to agricultural applications, where they have been assessed for their insecticidal properties. For instance, novel heterocycles incorporating a thiadiazole moiety have been synthesized and evaluated for their efficacy against the cotton leafworm, demonstrating the potential of such compounds in pest management strategies (Fadda et al., 2017).
Antimicrobial and Anti-inflammatory Agents
Pyrimidinone and oxazinone derivatives, synthesized using various starting materials, have shown significant antimicrobial and anti-inflammatory activities. These findings suggest that compounds with similar chemical frameworks might be useful in developing new treatments for bacterial infections and inflammatory conditions (Hossan et al., 2012).
Wirkmechanismus
The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without specific information on the intended use of this compound, it’s difficult to predict its mechanism of action .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3S2/c1-3-31-21-25-19-18(32-21)20(29)27(16-9-7-13(2)8-10-16)22(30)26(19)12-17(28)24-15-6-4-5-14(23)11-15/h4-11H,3,12H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAUPZSLNFZIHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=CC(=CC=C3)F)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.